4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride
Overview
Description
Synthesis Analysis
The compound “4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride” is available for purchase from chemical suppliers1. Unfortunately, I couldn’t find specific information on its synthesis1.Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16FN3.ClH/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11;/h1-3,6,9-11,17H,4-5,7-8H2;1H
1. This code represents the molecular structure of the compound. However, I couldn’t find more detailed information on its molecular structure1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride”.Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride” is 293.771. It’s a powder that should be stored at room temperature1. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties1.Safety And Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more1.
Future Directions
I couldn’t find specific information on the future directions of “4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride”.
Please note that this information is based on the limited data I could find and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or contact a chemical supplier.
properties
IUPAC Name |
4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3.ClH/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11;/h1-3,6,9-11,17H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPUYODJZYSOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.